Chiral Preference in Biosynthesis: A >10,000-fold Bias Against D-Tyrosine Incorporation
In biological systems, the protein synthesis machinery exhibits extreme chiral discrimination. During peptide chain elongation, the combined effects of aminoacylation and peptide bond formation were shown to favor L-tyrosine over D-tyrosine by a factor greater than 10,000 (10⁴) [1]. This implies that the presence of even a trace amount of D-tyrosine in a peptide intended for biological studies would not mimic the natural L-form and could yield entirely different or null results. Z-D-tyrosine, as a protected D-tyrosine building block, is the required precursor for deliberately synthesizing D-amino acid-containing peptides for studying such structure-activity relationships.
| Evidence Dimension | Preference Factor in Peptide Chain Elongation |
|---|---|
| Target Compound Data | Factor > 10⁴ favoring L-tyrosine over D-tyrosine [1] |
| Comparator Or Baseline | L-tyrosine vs. D-tyrosine |
| Quantified Difference | >10,000-fold preference for L-tyrosine |
| Conditions | In vitro peptide synthesis system from E. coli |
Why This Matters
This quantifies the fundamental reason why L- and D-tyrosine derivatives are not interchangeable; using the correct enantiomer is paramount for achieving the intended peptide conformation and biological function.
- [1] Calendar, R., & Berg, P. (1966). Discrimination between D- and L-tyrosyl transfer ribonucleic acids in peptide chain elongation. Biochemistry, 5(5), 1681-1689. View Source
